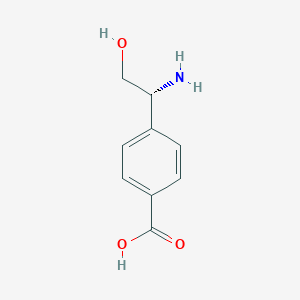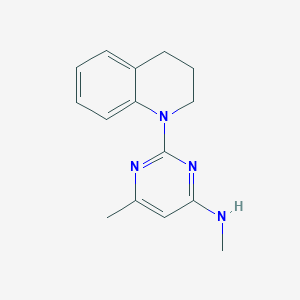![molecular formula C14H12N2O3 B14803784 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)
3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.25668 g/mol . This compound is known for its unique structure, which includes both a benzamide and a dihydroxyphenyl group, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide typically involves the reaction of 2,3-dihydroxybenzaldehyde with 3-aminobenzamide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is usually heated to reflux for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Wissenschaftliche Forschungsanwendungen
3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound has been investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various enzymatic pathways. Additionally, its dihydroxyphenyl group allows it to act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide include:
3-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzamide: This compound has a similar structure but with the hydroxyl groups positioned differently on the phenyl ring, which can affect its reactivity and biological activity.
3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzamide: Another similar compound with hydroxyl groups at different positions, leading to variations in its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting effects on its reactivity and applications.
Eigenschaften
Molekularformel |
C14H12N2O3 |
|---|---|
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
3-[(2,3-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c15-14(19)9-3-1-5-11(7-9)16-8-10-4-2-6-12(17)13(10)18/h1-8,17-18H,(H2,15,19) |
InChI-Schlüssel |
DSHYBLJICFTBFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N=CC2=C(C(=CC=C2)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14803704.png)





![2H-1,4-Diazepin-2-one, 6-[(3-fluorophenyl)methoxy]-4-(2-furanylcarbonyl)hexahydro-1-[(3-methylphenyl)methyl]-](/img/structure/B14803748.png)
![N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B14803750.png)




![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)
